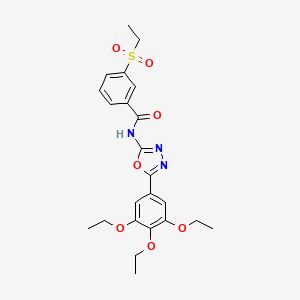

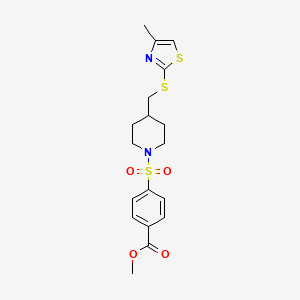

2-(1H-1,3-苯并二唑-1-基)环丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Vibrational Spectroscopy and Quantum Computational Studies

Field

This application falls under the field of Physical Chemistry .

Application Summary

The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a derivative of benzimidazole, has been studied using vibrational spectroscopy and quantum computational methods .

Method of Application

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of the compound are provided using the B3LYP/6-311++G(d,p) basis set .

Results

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Antioxidant and Antimicrobial Activities

Field

This application falls under the field of Pharmaceutical Chemistry .

Application Summary

Benzimidazole derivatives, including 2-(1H-1,3-benzodiazol-2-yl) phenol, have been synthesized and tested for their in-vitro antioxidant and antimicrobial activities .

Method of Application

The compounds were synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde, and their antioxidant activity was screened using four complementary in-vitro assays .

Results

All the tested compounds showed antioxidant potential, with varying performance .

Corrosion Inhibition

Field

This application falls under the field of Materials Science .

Application Summary

Telmisartan, a derivative of benzimidazole, has been studied for its potential as a corrosion inhibitor .

Method of Application

Polarization studies were conducted to understand the behavior of Telmisartan as a corrosion inhibitor .

Results

The studies revealed that Telmisartan acted as a cathodic type inhibitor .

Molecular Docking Studies

Field

This application falls under the field of Computational Chemistry .

Application Summary

The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a derivative of benzimidazole, has been studied using molecular docking .

Method of Application

The details of the docking studies aided in the prediction of protein binding .

Results

Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .

Root Growth Stimulant

Field

This application falls under the field of Agricultural Chemistry .

Application Summary

Among the synthesized new 1,2,4-triazol derivatives, CGR3 could be applied as a new agro-chemical, functioning as a root growth stimulant .

Method of Application

CGR3 promotes primary root length, influences the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .

Results

CGR3 was found to be effective in promoting primary root length .

Antiviral Activities

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

The 1,2,3-triazole ring system, which can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes, exhibits myriad of biological activities, including antiviral activities .

Method of Application

The 1,2,3-triazole ring system is obtained by a copper-catalyzed click reaction of azides with alkynes .

Results

The 1,2,3-triazole ring system was found to exhibit antiviral activities .

Quantum Computational Studies

Application Summary

The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a derivative of benzimidazole, has been studied using quantum computational methods .

Method of Application

The optimized geometrical structure, electronic and vibrational features of the compound are provided using the B3LYP/6-311++G(d,p) basis set .

Results

Antimicrobial Activities

Application Summary

Compound 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) was synthesized and tested for its in-vitro antimicrobial activities .

Method of Application

Antimicrobial activity was investigated against American Type Culture Collection (ATCC) strains through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) by using the microdilution method and rapid colorimetric test of p-iodonitrotetrazolium chloride (INT) .

Results

The compound showed antimicrobial potential against several strains .

Biological Activities

Application Summary

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method of Application

These activities are typically evaluated using in-vitro and in-vivo assays .

Results

The derivatives of 1, 3-diazole have shown a wide range of biological activities .

属性

IUPAC Name |

2-(benzimidazol-1-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACMLRSCVTZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)

amine dihydrochloride](/img/structure/B2897827.png)

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)